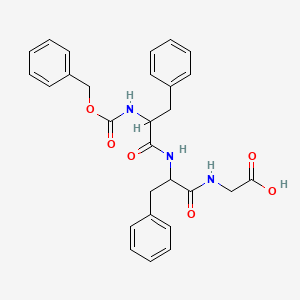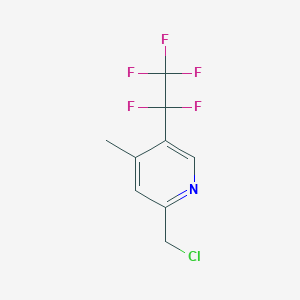
3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide is a heterocyclic organic compound with the molecular formula C4H9NO2S It is known for its unique structure, which includes a thiophene ring, an amine group, and a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-diketones, in the presence of sulfur.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated thiophene derivative.
Oxidation to Sulfone: The final step involves the oxidation of the thiophene ring to form the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Aminated Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Oxidative Stress: Inducing or mitigating oxidative stress through redox reactions.
Comparación Con Compuestos Similares
3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide can be compared with other similar compounds, such as:
3-Sulfolanylamine: Similar structure but lacks the methylphenyl group.
2-Aminosulfolane: Different substitution pattern on the thiophene ring.
Tetrahydrothiophen-3-amine 1,1-dioxide: Similar core structure but different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amine and sulfone groups, which confer distinct chemical and biological properties.
Propiedades
| 35889-71-5 | |
Fórmula molecular |
C11H15NO2S |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C11H15NO2S/c1-9-3-2-4-10(7-9)12-11-5-6-15(13,14)8-11/h2-4,7,11-12H,5-6,8H2,1H3 |
Clave InChI |
BKUNRPHSVGRPOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112248.png)



![2-[[1-[2-(Phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12112287.png)
![beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-](/img/structure/B12112291.png)
![2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12112295.png)


![5-Thiazolecarboxylic acid, 4-methyl-2-[[(3,4,5-trimethoxyphenyl)methyl]amino]-](/img/structure/B12112313.png)
![2-[[2-(2-Formamidohexanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12112318.png)


